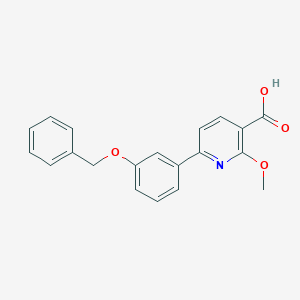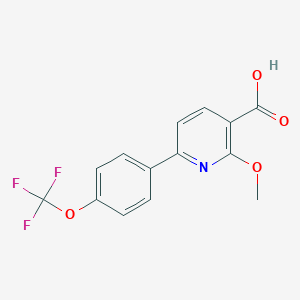
6-Chloro-N-isopropyl-4-methoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-isopropyl-4-methoxynicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the 6th position, an isopropyl group attached to the nitrogen atom, and a methoxy group at the 4th position of the nicotinamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-isopropyl-4-methoxynicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloronicotinic acid, which is commercially available or can be synthesized from nicotinic acid.
Amidation: The 6-chloronicotinic acid is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with isopropylamine to form this compound.
Methoxylation: The final step involves the introduction of the methoxy group at the 4th position. This can be achieved through a nucleophilic substitution reaction using sodium methoxide in methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions
6-Chloro-N-isopropyl-4-methoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinamides with various functional groups.
科学的研究の応用
6-Chloro-N-isopropyl-4-methoxynicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds used in various industries.
作用機序
The mechanism of action of 6-Chloro-N-isopropyl-4-methoxynicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- 6-Chloro-5-methoxynicotinamide
- 6-Chloro-N-isopropyl-2-methoxynicotinamide
- 6-Chloro-N-isopropyl-4-hydroxynicotinamide
Uniqueness
6-Chloro-N-isopropyl-4-methoxynicotinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 4th position and isopropyl group attached to the nitrogen atom differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
特性
IUPAC Name |
6-chloro-4-methoxy-N-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6(2)13-10(14)7-5-12-9(11)4-8(7)15-3/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIPZKNBPJDYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(C=C1OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8173435.png)













